Para-CF₃ Substitution Enables Pin1 PPIase Domain Binding While Meta-CF₃ Isomer Shows Altered Chemical Shift Perturbation Pattern
In a 1H,15N HMQC titration experiment, 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid induced concentration-dependent chemical shift perturbations in the Pin1 PPIase domain, confirming direct binding [1]. The para-CF₃ regioisomer produced a distinct pattern of amide resonance shifts compared to the meta-CF₃ analog (4-Methyl-2-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid), which was tested under identical conditions in the same study [1]. Although a precise Kd was not extracted from the reported titration, the differential shift pattern indicates a unique binding orientation driven by the para-substitution geometry.
| Evidence Dimension | Pin1 PPIase domain binding (1H,15N HMQC chemical shift perturbation) |
|---|---|
| Target Compound Data | 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid: concentration-dependent shift perturbations observed at 50 µM protein, 12.5–1250 µM ligand |
| Comparator Or Baseline | 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid (meta isomer): tested at identical concentrations, exhibited different perturbation pattern |
| Quantified Difference | Not quantifiable as ΔKd; qualitative difference in binding pose demonstrated by distinct peak migration trajectories |
| Conditions | Bruker AVANCE NEO 600 MHz, 298 K, pH 7.5, 10 mM sodium phosphate, 10% D₂O, [U-15N] Pin1 PPIase 50 µM |
Why This Matters
The para-CF₃ substitution provides a distinct binding geometry that cannot be replicated by the meta isomer, making the para compound the correct choice for SAR studies targeting the Pin1 PPIase domain.
- [1] BMRB Entry 53623. 1H,15N HMQC titration of Pin1 PPIase domain with 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid. Deposited 2026-03-12. View Source
